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Introduction

2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound of significant
interest in medicinal chemistry and drug development.[1] As a substituted thiazole, it serves as
a versatile building block for the synthesis of a wide range of biologically active molecules.[1]
The thiazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a
broad spectrum of activities. A thorough understanding of the precise three-dimensional
structure and physicochemical properties of 2-Amino-4,5-dimethylthiazole hydrobromide is
paramount for its effective utilization in the design and synthesis of novel therapeutic agents.
This technical guide provides a summary of the available data and outlines the standard
experimental protocols employed for the structural elucidation of this compound and related
thiazole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,5-dimethylthiazole
hydrobromide is presented in Table 1. This data is crucial for its handling, formulation, and for
predicting its behavior in biological systems.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1265580?utm_src=pdf-interest
https://www.benchchem.com/product/b1265580?utm_src=pdf-body
https://www.chemimpex.com/products/44059
https://www.chemimpex.com/products/44059
https://www.benchchem.com/product/b1265580?utm_src=pdf-body
https://www.benchchem.com/product/b1265580?utm_src=pdf-body
https://www.benchchem.com/product/b1265580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: Physicochemical Properties of 2-Amino-4,5-dimethylthiazole Hydrobromide[1][2]

Property Value Source
Molecular Formula CsHoBrN2S [2]
Molecular Weight 209.11 g/mol [2]
CAS Number 7170-76-5 [2]
Appearance White to light yellow crystalline o
powder
Melting Point 287 - 293 °C [1]
Purity (HPLC) > 98% [1]

Structural Elucidation: Experimental Methodologies

The definitive structure of 2-Amino-4,5-dimethylthiazole hydrobromide is established
through a combination of spectroscopic and analytical techniques. The following sections detalil
the standard experimental protocols for these methods.

Synthesis

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch
thiazole synthesis.[3] This method typically involves the reaction of an a-haloketone with a
thiourea derivative. For 2-Amino-4,5-dimethylthiazole, the synthesis would likely proceed as
depicted in the workflow below.
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Caption: Hantzsch synthesis workflow for 2-Amino-4,5-dimethylthiazole hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of a molecule. Both *H and 3C NMR spectra are essential for unambiguous structure
determination.

Experimental Protocol: *H and 3C NMR

e Sample Preparation: A sample of 2-Amino-4,5-dimethylthiazole hydrobromide (typically 5-
10 mg) is dissolved in a deuterated solvent (e.g., DMSO-de or D20) in a standard 5 mm
NMR tube.

 Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e IH NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.
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o Number of scans: 16-64, depending on concentration.
o Relaxation delay: 1-5 seconds.

o Spectral width: 0-12 ppm.

e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).
o Number of scans: 1024-4096, due to the low natural abundance of *3C.
o Relaxation delay: 2-5 seconds.
o Spectral width: 0-200 ppm.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,
typically tetramethylsilane (TMS) at 0.00 ppm.

Expected Spectral Data:

While specific, experimentally verified high-resolution data for 2-Amino-4,5-dimethylthiazole
hydrobromide is not readily available in public literature, a generic *H NMR spectrum has
been referenced.[2] Based on the structure, the following proton and carbon environments are
expected:

Table 2: Predicted *H and *3C NMR Chemical Shifts for 2-Amino-4,5-dimethylthiazole Cation
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Predicted *H

Predicted *C

Atom Type Chemical Shift Chemical Shift
(ppm) (ppm)

-CHs (at C4) Methyl Singlet ~10-15

-CHs (at CH) Methyl Singlet ~10-15

-NH:z Amine Broad singlet

Cc2 Thiazole ring ~165-175

C4 Thiazole ring ~140-150

C5 Thiazole ring ~110-120

Note: The presence of the hydrobromide salt and the choice of solvent will influence the exact

chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a

molecule.

Experimental Protocol: FTIR

o Sample Preparation: A small amount of the crystalline 2-Amino-4,5-dimethylthiazole

hydrobromide is finely ground with potassium bromide (KBr) powder. The mixture is then

pressed into a thin, transparent pellet.

e Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1, A

background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Expected Spectral Data:

The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.
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Table 3: Expected FTIR Absorption Bands for 2-Amino-4,5-dimethylthiazole Hydrobromide

Expected Wavenumber

Functional Group Vibration Type
(cm™)

N-H (amine) 3400-3200 Stretching

C-H (methyl) 3000-2850 Stretching

C=N (thiazole ring) 1650-1550 Stretching

C=C (thiazole ring) 1600-1475 Stretching

N-H (amine) 1650-1580 Bending

C-N 1350-1000 Stretching

Note: A reference to an FTIR spectrum obtained using the KBr wafer technique exists, though
the detailed spectrum is not publicly available.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information
about the molecular formula and structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by liquid chromatography (LC-MS).

« lonization: Electrospray ionization (ESI) is a common technique for this type of compound,
which would likely produce the protonated molecule [M+H]* corresponding to the free base.

o Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer
(e.g., quadrupole, time-of-flight).

o Fragmentation (MS/MS): To obtain structural information, the parent ion can be selected and
fragmented, and the m/z of the resulting fragment ions are measured.

Expected Data:
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The mass spectrum should show a prominent ion corresponding to the molecular weight of the
free base (2-Amino-4,5-dimethylthiazole, CsHsN2S, MW = 128.20 g/mol ) plus a proton.

e Expected [M+H]*: m/z 129.05

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of
a molecule in the solid state.

Experimental Protocol: X-ray Crystallography
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Caption: General workflow for single-crystal X-ray crystallography.

o Crystal Growth: High-quality single crystals of 2-Amino-4,5-dimethylthiazole
hydrobromide are grown, typically by slow evaporation of a suitable solvent.

o Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray
diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction
pattern is recorded on a detector.
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 Structure Solution and Refinement: The diffraction data is used to determine the unit cell
dimensions and space group. The phase problem is solved to generate an initial electron
density map, from which the atomic positions are determined. The structural model is then
refined to best fit the experimental data.

Expected Data:

A successful crystallographic analysis would provide precise atomic coordinates, bond lengths,
bond angles, and information about the crystal packing and intermolecular interactions, such as
hydrogen bonding involving the amine group and the bromide ion. While no specific crystal
structure for 2-Amino-4,5-dimethylthiazole hydrobromide has been found in the public
domain, analysis of related thiazole derivatives suggests the thiazole ring would be essentially
planar.

Signaling Pathways and Biological Context

While 2-Amino-4,5-dimethylthiazole hydrobromide is a valuable synthetic intermediate,
there is currently no specific information in the scientific literature detailing its direct
involvement in signaling pathways or its mechanism of action in biological systems. Its utility
lies in its role as a precursor for the synthesis of more complex molecules that may target
various biological pathways.[1] The biological activity of the resulting compounds is highly
dependent on the nature of the substituents introduced onto the 2-amino-4,5-dimethylthiazole
scaffold.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1265580?utm_src=pdf-body
https://www.benchchem.com/product/b1265580?utm_src=pdf-body
https://www.chemimpex.com/products/44059
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Amino-4,5-dimethylthiazole
Hydrobromide

Chemical Synthesis

Diverse Thiazole Derivatives

l

Biological Screening

;

Identification of Bioactive Compounds

l

Target Identification and
Signaling Pathway Analysis

Click to download full resolution via product page

Caption: Logical workflow from starting material to biological pathway analysis.

Conclusion

The structural elucidation of 2-Amino-4,5-dimethylthiazole hydrobromide relies on a suite of
standard analytical techniques. While comprehensive, peer-reviewed experimental data for this
specific compound is not readily available in the public domain, this guide outlines the
established protocols for its characterization based on the analysis of related thiazole
derivatives. The information provided herein serves as a foundational resource for researchers
and scientists in the field of drug discovery and development, enabling a systematic approach
to the structural verification and further application of this important synthetic building block.
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Further research to publish a complete characterization of this compound would be of
significant value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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